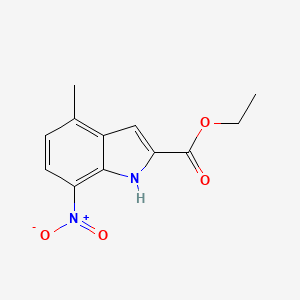

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(15)9-6-8-7(2)4-5-10(14(16)17)11(8)13-9/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZODQLAYLYUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486436 | |

| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61149-52-8 | |

| Record name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug discovery.[2] The introduction of a nitro group to this scaffold, creating nitroindoles, further enhances its chemical diversity and biological potential. The nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring, opening new avenues for chemical transformations and biological interactions.[3]

This guide focuses on a specific, yet underexplored, derivative: Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate . While direct experimental data for this compound is scarce in publicly available literature, this document will provide a comprehensive overview by leveraging data from closely related analogues, particularly Ethyl 7-nitro-1H-indole-2-carboxylate, and established principles of indole chemistry. We will delve into its core physicochemical properties, propose a logical synthetic pathway, explore its chemical reactivity, and discuss its potential applications in drug development, with a particular focus on oncology.

The strategic placement of the methyl group at the C4-position and the nitro group at the C7-position, combined with the carboxylate at C2, creates a molecule with significant potential as a versatile synthetic intermediate and a candidate for biological screening. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Structural Properties

Table 1: Core Physicochemical Properties

| Property | Value (Predicted/Inferred) | Justification & Remarks |

| IUPAC Name | This compound | Based on standard chemical nomenclature. |

| Molecular Formula | C₁₂H₁₂N₂O₄ | Calculated from the chemical structure. |

| Molecular Weight | 248.24 g/mol | Calculated from the molecular formula. The parent compound is 234.21 g/mol .[4] |

| Appearance | Yellow Solid (Predicted) | Nitroaromatic compounds are typically yellow. The related Ethyl-4-nitroindole-2-carboxylate is a yellow solid.[5] |

| Melting Point | >125 °C (Predicted) | The parent, non-methylated indole has a melting point of 122-125 °C. The addition of a methyl group and potential changes in crystal packing would likely elevate this. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); Poorly soluble in water. | Typical for moderately polar organic molecules. The predicted logP (octanol/water partition coefficient) would be higher than the parent compound due to the methyl group. |

| SMILES | CCOC(=O)c1cc2c([nH]1)c(c(cc2)C)[O-] | Canonical representation of the 2D structure. |

| InChI Key | (Predicted) | A unique structural identifier would be generated upon synthesis and characterization. The InChIKey for the parent compound is GTZAIVBXGPLYGD-UHFFFAOYSA-N.[4] |

Proposed Synthesis and Mechanistic Considerations

The synthesis of substituted nitroindoles often requires multi-step pathways to control regioselectivity, as direct nitration of the indole ring is notoriously difficult and often leads to a mixture of products or polymerization.[6] A robust strategy for synthesizing the target compound would likely involve the Reissert indole synthesis, which builds the indole core from appropriately substituted precursors.

The logical starting materials for this compound are 2-methyl-5-nitrotoluene and diethyl oxalate. The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization.

Experimental Protocol: Proposed Reissert Synthesis

Step 1: Condensation of 2-Methyl-5-nitrotoluene with Diethyl Oxalate

-

To a solution of sodium ethoxide in absolute ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere), add 2-methyl-5-nitrotoluene.

-

Add diethyl oxalate dropwise to the mixture at room temperature with vigorous stirring. A deep-colored precipitate should form.

-

Heat the reaction mixture to reflux for 16-18 hours to drive the condensation to completion.[7]

-

After cooling, evaporate the ethanol under reduced pressure. The resulting solid is the sodium salt of the ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate intermediate.

Step 2: Reductive Cyclization to form the Indole Ring

-

Dissolve the intermediate from Step 1 in a mixture of acetic acid and water.

-

Add a reducing agent, such as iron powder or sodium dithionite, portion-wise while monitoring the temperature to control the exothermic reaction.

-

The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization (aromatization) to form the indole ring.

-

Heat the mixture gently (e.g., 50-60 °C) for 2-4 hours to ensure the completion of the cyclization.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed Reissert synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

This compound possesses three key functional groups that dictate its reactivity: the indole N-H, the ethyl ester, and the aromatic nitro group. This trifecta of functionality makes it a highly valuable building block for creating a library of complex derivatives.

-

N-Alkylation/Acylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated. Deprotonation with a base like sodium hydride (NaH) followed by treatment with an electrophile (e.g., alkyl halides, acyl chlorides) allows for modification at the N1 position.[8] This is a common strategy to modulate solubility and biological activity.

-

Ester Hydrolysis and Amidation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., KOH in ethanol/water).[8] This carboxylic acid is a key handle for further derivatization, such as amide bond formation using standard peptide coupling reagents (e.g., HATU, EDCI), to introduce diverse side chains. The ester can also be converted to a hydrazide by reacting with hydrazine hydrate, a common step in synthesizing heterocyclic derivatives.[8]

-

Nitro Group Reduction: The C7-nitro group is a versatile functional handle. It can be selectively reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This resulting 7-aminoindole is a critical intermediate for synthesizing compounds with different functionalities at this position, including amides, sulfonamides, or for use in Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich, but the presence of the electron-withdrawing nitro and ester groups deactivates it towards typical electrophilic substitution. The most likely position for any substitution would be C3, although harsh conditions might be required. Conversely, the electron-poor nature of the nitro-substituted benzene ring moiety could make it susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common for nitroindoles.

Visualization of Reactivity Pathways

Caption: Key reactive sites and potential derivatizations.

Potential Applications in Drug Discovery

Indole derivatives are central to many therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications.[1] Nitroindoles, in particular, have emerged as promising candidates in oncology.[9]

Anticancer Activity: Many nitro-group-containing compounds exhibit anticancer properties.[3] Substituted 5-nitroindoles, for example, have been shown to act as c-Myc G-quadruplex binders.[9] The c-Myc oncogene is overexpressed in many human cancers, and its promoter region can form a G-quadruplex DNA structure that inhibits its transcription. Molecules that can bind and stabilize this structure are therefore attractive as potential anticancer agents.[9]

It is plausible that this compound and its derivatives could also target G-quadruplex structures. The planar indole core is well-suited for π-stacking interactions with the G-quartets, while the substituents at the C2, C4, and C7 positions can be modified to optimize binding affinity and selectivity. Such compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS) in cancer cells.[9][10]

Other Potential Applications:

-

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis, making them potential agents for treating type 2 diabetes.[11]

-

Kinase Inhibitors: The 7-nitroindole scaffold is a reactant used in the preparation of various protein kinase inhibitors.[12]

Visualization of a Potential Mechanism of Action

Caption: Plausible mechanism as a c-Myc G-quadruplex stabilizer.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling nitroaromatic compounds should be taken. The parent compound, Ethyl 7-nitro-1H-indole-2-carboxylate, is classified with GHS warnings indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Nitro compounds can also be associated with mutagenicity, and thus should be handled with care.[13]

Conclusion

This compound represents a molecule of significant synthetic and medicinal potential. Although not extensively characterized in the literature, its structure suggests a rich chemical reactivity that can be exploited to generate diverse molecular libraries. Based on the activity of related nitroindole compounds, this scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of anticancer drug discovery targeting mechanisms like G-quadruplex stabilization. This guide provides a foundational framework for researchers, outlining its core properties, a viable synthetic strategy, and its potential as a versatile chemical building block. Further experimental validation of the properties and biological activities proposed herein will be a critical next step in unlocking the full potential of this intriguing molecule.

References

-

PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

El-Dean, A. M. K., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

-

Mondal, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2421-2430. Available from: [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Available from: [Link]

-

Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. Available from: [Link]

-

Mondal, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15). Available from: [Link]

-

Sravanthi, T., & Manju, S. L. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 10, 87-103. Available from: [Link]

-

Giraud, A., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. Available from: [Link]

- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid (CN102020600A).

-

Cheméo. Ethyl indole-2-carboxylate, N-methyl-. Available from: [Link]

-

Rivera-Chávez, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Available from: [Link]

-

Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. Available from: [Link]

-

Sandeep, C., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(6), 1239-1244. Available from: [Link]

-

Waseda University. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [Link]

-

Al-blewi, F. F., et al. (2022). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific Reports, 12(1), 14358. Available from: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Nitroindole 97 6960-42-5 [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

A Guide to the Physicochemical Characterization of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: An Analytical Approach

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development. This technical guide outlines a comprehensive analytical workflow for the determination of the key physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document provides a robust framework for its synthesis and detailed characterization. We will draw upon established methodologies and data from closely related analogs to illustrate the expected chemical behavior and analytical outcomes.

Introduction: The Significance of Physicochemical Profiling

In drug discovery and development, the physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Parameters such as solubility, lipophilicity, and crystal structure directly influence a compound's absorption, distribution, metabolism, and excretion (ADME). For researchers in materials science, these same characteristics can dictate the material's processability, stability, and functional performance.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitutions of a methyl group at the 4-position and a nitro group at the 7-position on the indole ring of this compound are expected to significantly modulate its electronic and steric properties compared to simpler indole esters. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization of this specific molecule.

Proposed Synthetic Pathway and Verification

Prior to characterization, the synthesis and purification of this compound are required. A plausible synthetic route would involve the nitration of a 4-methyl-indole precursor followed by esterification. The verification of the final product's identity and purity is a critical first step.

Diagram 1: Proposed High-Level Synthesis and Purification Workflow

Caption: High-level workflow for synthesis and purification.

Core Physicochemical Characteristics and Analytical Methods

Molecular Structure and Identity Confirmation

The foundational characterization of this compound involves the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic and spectrometric techniques.

| Property | Expected Value/Characteristic | Primary Method(s) |

| Molecular Formula | C₁₂H₁₂N₂O₄ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 248.24 g/mol | Mass Spectrometry (MS) |

| Chemical Structure | Substituted indole with ethyl ester at C2, methyl at C4, and nitro at C7 | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) |

| Functional Groups | N-H, C=O (ester), NO₂ (nitro), Aromatic C-H | Fourier-Transform Infrared (FTIR) Spectroscopy |

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals include:

-

A singlet for the indole N-H proton.

-

Signals for the aromatic protons on the indole ring, with their coupling patterns revealing their positions.

-

A singlet for the methyl group protons.

-

A quartet and a triplet for the ethyl ester protons.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.

Experimental Protocol: NMR Analysis

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.

3.1.2. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected absorption bands would include:

-

~3300 cm⁻¹ for the N-H stretch.

-

~1700 cm⁻¹ for the C=O stretch of the ester.

-

~1500 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, respectively.

Physical Properties

3.2.1. Physical State and Appearance

Based on related nitroindole compounds, this compound is expected to be a crystalline solid at room temperature, likely with a yellow to brown color due to the nitro-aromatic chromophore.[1]

3.2.2. Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity. For comparison, the melting point of Ethyl indole-2-carboxylate is 122-125 °C. The introduction of a methyl and a nitro group will alter this value.

Experimental Protocol: Melting Point Determination

-

Place a small amount of the dry, crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

3.2.3. Solubility

Solubility in various solvents is a critical parameter for further studies. It is anticipated that the compound will have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

Experimental Protocol: Thermodynamic Solubility

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours with constant agitation.

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV.

Diagram 2: Analytical Workflow for Physicochemical Characterization

Caption: Workflow for comprehensive physicochemical analysis.

Spectroscopic Properties

3.3.1. UV-Vis Spectroscopy

The electronic absorption spectrum, determined by UV-Vis spectroscopy, provides information about the chromophores within the molecule. Nitro-substituted indoles typically exhibit strong absorption in the UV and potentially the near-visible range. For instance, various nitroindole isomers show absorption peaks between 300-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Use a calibrated spectrophotometer to scan the absorbance from approximately 200 to 600 nm.

-

Determine the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive physicochemical characterization of this compound is essential for its advancement in any research and development pipeline. This guide outlines a systematic and scientifically rigorous approach to obtaining this critical data. By following the proposed synthetic verification and analytical workflows, researchers can establish a definitive profile of this molecule, enabling its confident application in further studies. The provided protocols are based on standard, validated methods in the field of chemical analysis and drug discovery.

References

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(21), 6429. [Link]

-

PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, S., Liko, I., & Rueping, M. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 3(9), 1779–1786. [Link]

Sources

A Technical Guide to the Spectroscopic Elucidation of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The targeted functionalization of the indole ring, as seen in Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, allows for the fine-tuning of its biological activity. A comprehensive understanding of the molecular structure is paramount for rational drug design and development, and this is achieved through the rigorous application of spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization based on foundational spectroscopic principles and data from structurally related analogs. While direct experimental data for this specific molecule is not widely published, this document serves as an expert-level guide for researchers on what to anticipate and how to interpret the resulting spectra during synthesis and characterization.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will define its spectroscopic signature: the indole ring system, a 4-methyl group, a 7-nitro group, and an ethyl ester at the 2-position. Each of these imparts distinct and predictable features in NMR, IR, and mass spectra. The electron-withdrawing nature of the nitro group and the ester, contrasted with the electron-donating methyl group, creates a unique electronic environment that will be reflected in the chemical shifts and coupling constants of the aromatic protons.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for mapping the proton environment of a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.0 | br s | 1H | N-H (H1) | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.1-8.3 | d | 1H | H-5 | The nitro group at position 7 is strongly electron-withdrawing, significantly deshielding the ortho proton (H-6) and to a lesser extent, the meta proton (H-5). The coupling will be to H-6. |

| ~7.3-7.5 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing nitro group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.2-7.3 | s | 1H | H-3 | The proton at C3 is typically a singlet in 2-substituted indoles and is influenced by the ester group. |

| ~4.4-4.5 | q | 2H | -OCH₂CH₃ | The quartet arises from the methylene protons of the ethyl ester, coupled to the adjacent methyl group. |

| ~2.6-2.7 | s | 3H | 4-CH₃ | The methyl group on the aromatic ring will appear as a singlet. |

| ~1.4-1.5 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester appear as a triplet due to coupling with the methylene group. |

Expertise & Causality: The placement of the nitro group at C7 is critical. Its strong deshielding effect will cause the protons on the benzene portion of the indole (H-5 and H-6) to shift significantly downfield compared to an unsubstituted indole. The methyl group at C4, being electron-donating, will have a slight shielding effect, but this is overridden by the powerful influence of the nitro group. Data from related compounds like Ethyl 7-nitro-1H-indole-2-carboxylate confirms the significant downfield shift of protons on the nitro-substituted ring.[1] The ethyl ester group's characteristic quartet and triplet pattern provides a clear and reliable diagnostic for this functionality.[2]

Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for acquiring high-quality ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161-163 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded. |

| ~140-142 | C7 | The carbon directly attached to the nitro group (C7) is strongly deshielded. |

| ~135-137 | C7a | A quaternary carbon in the indole ring system. |

| ~130-132 | C4 | The carbon bearing the methyl group. |

| ~128-130 | C2 | The carbon attached to the ester group. |

| ~125-127 | C3a | Another quaternary carbon in the indole ring. |

| ~120-122 | C6 | Deshielded due to its proximity to the nitro group. |

| ~118-120 | C5 | Aromatic carbon. |

| ~105-107 | C3 | Shielded carbon of the pyrrole ring. |

| ~61-62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~18-20 | 4-CH₃ | Methyl carbon attached to the aromatic ring. |

| ~14-15 | -OCH₂CH₃ | Terminal methyl carbon of the ethyl ester. |

Authoritative Grounding: The predicted shifts are based on established ranges for substituted indoles.[3][4] The deshielding effect of the nitro group on C7 and the surrounding carbons (C6, C7a) is a well-documented phenomenon in aromatic systems. Similarly, the ester carbonyl and the carbons of the ethyl group appear in their expected regions.[2] The presence of the 4-methyl group will slightly shield C4 and influence the shifts of adjacent carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H stretch | Indole N-H |

| ~2900-3000 | C-H stretch | Aromatic and Aliphatic C-H |

| ~1700-1720 | C=O stretch | Ester carbonyl |

| ~1510-1530 & ~1340-1360 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |

| ~1200-1300 | C-O stretch | Ester C-O |

Trustworthiness of Protocol: To obtain this data, a standard protocol would involve preparing a thin film of the compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The instrument is first run with a background scan, which is then subtracted from the sample scan to yield the final spectrum. This self-validating process ensures that atmospheric absorptions (like CO₂ and H₂O) are removed, and the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment | Rationale |

| ~262 | [M]⁺ | Molecular ion peak. The molecular formula is C₁₃H₁₄N₂O₄, giving a molecular weight of 262.26 g/mol . |

| ~217 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester is a common fragmentation pathway. |

| ~189 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| ~171 | [M - OCH₂CH₃ - NO₂]⁺ | Loss of the nitro group from the [M - ethoxy] fragment. |

Experimental Causality: In a typical EI-MS experiment, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The choice of EI is deliberate for structural elucidation as it induces predictable fragmentation patterns. The molecular ion peak confirms the compound's identity, while the fragmentation pattern must be logically consistent with the proposed structure. For instance, the initial loss of the ethoxy radical is a highly favorable pathway for ethyl esters, providing strong evidence for this functional group.

Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.

References

-

PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link][1]

-

Al-Hourani, B. J., El-Safadi, F., & Tashtoush, H. M. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(1), 199. Available from: [Link][2]

-

Royal Society of Chemistry. Supporting Information for an article. (Specific article not named). Available from: [Link][3]

-

Li, Y., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (Journal and year not specified). Available from: [Link][4]

Sources

An In-depth Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate, a novel indole derivative with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is not available, this paper constructs a robust scientific narrative based on established synthetic methodologies for related indole structures and the known pharmacological activities of its constituent functional groups. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and a strategic approach to the investigation of this promising compound.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Marketed drugs containing the indole moiety are used to treat a wide range of conditions, including cancer, inflammation, microbial infections, and neurological disorders. The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of specific substituents, such as nitro and methyl groups, can profoundly influence the biological activity of the indole core. Nitro-containing compounds, for instance, are known for their diverse therapeutic applications, including antimicrobial, anticancer, and antiparasitic activities. Similarly, methyl substitutions can modulate the lipophilicity and metabolic stability of a molecule, thereby enhancing its drug-like properties.

This guide focuses on the specific, and likely novel, compound: This compound . The strategic placement of a methyl group at the 4-position, a nitro group at the 7-position, and an ethyl carboxylate at the 2-position suggests a molecule designed for specific biological interactions and favorable pharmacokinetic properties.

Proposed Synthesis and Mechanistic Insights

Given the absence of a documented synthesis for this compound, we propose a logical and efficient synthetic route based on well-established indole syntheses. The Reissert indole synthesis presents a particularly attractive approach for constructing the target molecule from readily available starting materials.

The Reissert synthesis involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. This method is well-suited for the preparation of indole-2-carboxylic acids and their esters.

Proposed Synthetic Pathway: A Modified Reissert Approach

The proposed synthesis commences with 2-methyl-3-nitrotoluene as the starting material.

Step 1: Condensation with Diethyl Oxalate

The first step is a base-catalyzed condensation of 2-methyl-3-nitrotoluene with diethyl oxalate. Potassium ethoxide is a suitable base for this transformation, leading to the formation of ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization

The resulting α-keto ester undergoes reductive cyclization to form the indole ring. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. The reduction of the nitro group to an amine is followed by an intramolecular condensation with the ketone, leading to the formation of the indole-2-carboxylate.

Step 3: Esterification (if necessary)

If the cyclization leads to the carboxylic acid, a final esterification step with ethanol under acidic conditions will yield the target compound, this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2-methyl-3-nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Ethanol (anhydrous)

-

Zinc dust

-

Glacial acetic acid

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

Procedure:

-

Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve potassium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add a mixture of 2-methyl-3-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Reductive Cyclization: Dissolve the purified intermediate in glacial acetic acid. Add zinc dust (5-10 eq) portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain the temperature below 60°C. After the addition is complete, continue stirring at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Final Work-up and Purification: Filter the reaction mixture through a pad of celite to remove excess zinc. Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound represents a novel and unexplored molecule with significant promise in the field of drug discovery. Based on a thorough analysis of related compounds and established synthetic methodologies, this guide has outlined a plausible route for its synthesis, predicted its key physicochemical properties, and highlighted its potential therapeutic applications.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to elucidate its mechanism of action. The insights provided in this technical guide offer a solid foundation for initiating such investigations, paving the way for the potential development of a new class of indole-based therapeutic agents.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Leimgruber, W., & Batcho, A. D. (1982). U.S. Patent No. 4,332,723. Washington, DC: U.S.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.

- Hughes, D. L. (1993). The Reissert indole synthesis.

- Indole and its derivatives have vital role in medicinal chemistry. They are attaining considerable importance due to their wide range of pharmacological activities viz: antiviral, anti-HIV, antidepressant, antimicrobial, analgesic etc.

- The Fischer indole synthesis is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.

- Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties, including antiviral, antitumor, analgesic, and other therapeutic activities, and many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects.

- The Reissert indole synthesis is a series of chemical reactions designed to synthesize indole or substituted-indoles (4 and 5)

- Given the ease with which the nitro group undergoes reduc- tion to the amino group, and the alacrity of amine–carbonyl condensation, it is not surprising that a very early indole ring synthesis makes use of this transformation.

- The procedure employs the least expensive commercially available starting materials and requires the minimum number of reaction steps.

- Biological and biophysical analyses illustrate that substituted 5-nitroindole scaffolds bind to the c-Myc promoter G-quadruplex. These compounds downregulate c-Myc expression and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells.

- Indole derivatives are widely used as anti-inflammatory, anti-microbial, anti-viral, anti-cancer, antirheumatoidal, anti-HIV, and anti-tumor drugs, as well as corrosion inhibitors, copolymers and sanitizers.

- 3-substituted indole is a heterocyclic compound having formula C8H6NR and has indole as parent moiety. Indole and its derivatives have vital role in medicinal chemistry. They are attaining considerable importance due to their wide range of pharmacological activities viz: antiviral, anti-HIV, antidepressant, antimicrobial, analgesic etc.

- Biological Activity of NBA Derivative Complexes. In the context of the biological activity of complexes with NBA, many natural products containing the nitro group present significant biological activities, such as antibiotics, antifungals, insecticides, and antitumors.

- 7-Nitroindole is a reactant for the preparation of Protein kinase inhibitors, Potential fructose 1,6-bisphosphatase inhibitors, Factor Xa inhibitors, Antagonist of the mineralocorticoid receptor, Antitumor sulfonamides, and Inosine monophosph

- The Leimgruber-Batcho indole synthesis has several advantages over almost all other routes: 1. A wide variety of nuclear substituted indoles can

A Guide to the Structural Elucidation of Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the integrated analytical approach required to unambiguously confirm the molecular structure of this compound. We will delve into the logic behind the selection of analytical techniques and the systematic interpretation of the resulting data, ensuring a self-validating and scientifically rigorous process.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern of this compound, featuring an electron-donating methyl group and electron-withdrawing nitro and ester groups, presents an interesting electronic and steric environment. This unique arrangement can significantly influence its chemical reactivity and biological interactions, making a precise structural confirmation paramount for any further development.[3] This guide will demonstrate the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to achieve this confirmation.

Diagram 1: The Target Molecule

Caption: Structure of this compound.

Part 1: Synthesis and Sample Preparation

A robust structural elucidation begins with a pure sample. The target molecule can be synthesized via a multi-step process, likely commencing with a Japp-Klingemann or Fischer indole synthesis.[2][4][5][6][7][8] These established methods provide a reliable route to substituted indole cores.[9][10][11][12]

Diagram 2: Synthetic Workflow Overview

Caption: General workflow from synthesis to analysis.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 3-methyl-6-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add ethyl pyruvate.

-

Cyclization: Introduce an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat the mixture to induce the Fischer indole cyclization.[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

-

Purification: The crude material is purified using silica gel column chromatography to yield the final product as a solid.

-

Purity Assessment: The purity of the final compound is confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) before proceeding with structural analysis.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first crucial step, providing the molecular weight of the compound and valuable fragmentation data that offers initial structural clues.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

Expected Result:

-

Molecular Formula: C₁₂H₁₂N₂O₄

-

Calculated Exact Mass: 248.0797

-

Observed m/z: 248.0795 [M+H]⁺

This near-perfect match between the calculated and observed mass provides high confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis helps to identify key structural motifs. The ethyl ester and nitro groups are expected to be labile and produce characteristic fragmentation patterns.

Table 1: Expected MS/MS Fragmentation

| Observed m/z | Fragment Loss | Proposed Fragment Structure |

| 220 | -C₂H₄ | Loss of ethylene from the ethyl ester |

| 203 | -OC₂H₅ | Loss of the ethoxy group |

| 202 | -C₂H₅OH | Loss of ethanol |

| 174 | -C₂H₅OH, -CO | Subsequent loss of carbon monoxide |

| 156 | -C₂H₅OH, -NO₂ | Loss of ethanol and the nitro group |

The observed fragmentation pattern, particularly the losses corresponding to the ethyl ester and nitro functionalities, strongly supports the proposed connectivity.[14][15]

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their vibrational frequencies.[16]

Expected IR Absorption Bands

-

~3300 cm⁻¹ (N-H Stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.

-

~1700 cm⁻¹ (C=O Stretch): A strong, sharp peak indicating the ester carbonyl group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): Two strong absorptions that are highly characteristic of an aromatic nitro group.[17][18][19]

-

~2980 cm⁻¹ (C-H Stretch): Peaks corresponding to the aliphatic C-H bonds of the methyl and ethyl groups.

-

~1600-1450 cm⁻¹ (C=C Stretch): Absorptions from the aromatic indole ring.

The presence of these specific bands provides corroborating evidence for the main functional groups outlined in the proposed structure.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule.[13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[20][21][22]

¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Table 2: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 12.10 | br s | 1H | - | N1-H |

| 7.85 | d | 1H | 8.5 | H5 |

| 7.40 | d | 1H | 8.5 | H6 |

| 7.15 | s | 1H | - | H3 |

| 4.35 | q | 2H | 7.1 | -OCH₂CH₃ |

| 2.50 | s | 3H | - | C4-CH₃ |

| 1.35 | t | 3H | 7.1 | -OCH₂CH₃ |

-

Causality: The downfield shift of the N-H proton is typical for indoles. The aromatic protons H5 and H6 appear as doublets due to coupling with each other. The singlet for H3 indicates no adjacent protons. The quartet and triplet pattern is characteristic of an ethyl group. The singlet at 2.50 ppm corresponds to the methyl group attached to the aromatic ring.

¹³C NMR and DEPT-135 Spectroscopy

¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-135 spectra.[23]

Table 3: Hypothetical ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| 161.0 | Quaternary | C=O (Ester) |

| 142.5 | Quaternary | C7 |

| 135.0 | Quaternary | C7a |

| 130.0 | Quaternary | C2 |

| 128.5 | Quaternary | C3a |

| 125.0 | CH | C6 |

| 122.0 | Quaternary | C4 |

| 118.0 | CH | C5 |

| 105.0 | CH | C3 |

| 61.5 | CH₂ (negative) | -OCH₂CH₃ |

| 18.0 | CH₃ | C4-CH₃ |

| 14.5 | CH₃ | -OCH₂CH₃ |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential to confirm the assignments made from 1D spectra by revealing correlations between nuclei.[24][25][26]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[25]

-

Expected Key Correlation: A cross-peak between the aromatic protons at δ 7.85 (H5) and δ 7.40 (H6), confirming their adjacency. A cross-peak between the ethyl protons at δ 4.35 and δ 1.35.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[22]

-

Expected Key Correlations:

-

δ 7.85 (H5) correlates with δ 118.0 (C5).

-

δ 7.40 (H6) correlates with δ 125.0 (C6).

-

δ 7.15 (H3) correlates with δ 105.0 (C3).

-

δ 4.35 (-OCH₂) correlates with δ 61.5 (-OCH₂).

-

δ 2.50 (-CH₃) correlates with δ 18.0 (C4-CH₃).

-

δ 1.35 (-CH₃) correlates with δ 14.5 (-OCH₂CH₃).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular skeleton by showing long-range (2-3 bond) correlations between protons and carbons.

Diagram 3: Key HMBC Correlations

Caption: Key 2 and 3-bond HMBC correlations confirming the structure.

-

Trustworthiness through Self-Validation: The HMBC data provides a self-validating system. For instance, the proton of the methyl group (δ 2.50) is expected to show correlations to C3a, C4, and C5. This definitively places the methyl group at the C4 position. Similarly, the H3 proton (δ 7.15) will show correlations to C2, C3a, and C7a, locking down the pyrrole ring portion of the structure. The methylene protons of the ethyl ester (δ 4.35) will correlate to the ester carbonyl carbon (δ 161.0) and to C2 (δ 130.0), confirming the position of the ester.

Conclusion

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments, we can unambiguously confirm the structure of this compound. Each technique provides a layer of evidence, and together they form a cohesive and self-validating dataset. This rigorous approach to structural elucidation is fundamental to ensuring the identity and purity of novel compounds, a critical step in the pipeline of chemical research and drug development.

References

-

PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Practical Organic Synthesis. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Lu, Y., et al. (2021). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Retrieved from [Link]

-

Wang, L., et al. (2023). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Retrieved from [Link]

-

Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Retrieved from [Link]

-

Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Taylor & Francis Online. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. Retrieved from [Link]

-

Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES. Retrieved from [Link]

-

Zhang, Y., et al. (2023, November 3). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

MassBank. (2017, August 17). Indole-3-Carboxaldehyde. Retrieved from [Link]

-

Wang, Y., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

-

Sepuxianyun. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]

-

ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Indian Academy of Sciences. Retrieved from [Link]

-

Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

-

Odame-Ankrah, C. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

Gomaa, M. A.-M. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Retrieved from [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Crossref. Retrieved from [Link]

-

Dr. S. K. YADAV. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction [Video]. YouTube. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. jchps.com [jchps.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. emerypharma.com [emerypharma.com]

- 22. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 23. tetratek.com.tr [tetratek.com.tr]

- 24. youtube.com [youtube.com]

- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

The Rising Phoenix: Unlocking the Biological Potential of 4-Methyl-7-Nitroindole Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the burgeoning field of 4-methyl-7-nitroindole derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and elucidate the molecular mechanisms that underpin their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth insights to accelerate innovation in this exciting area.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound physiological effects. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the versatility of the indole ring is well-established. The introduction of specific substituents, such as a methyl group at the 4-position and a nitro group at the 7-position, can dramatically modulate the biological activity of the parent indole, opening up new avenues for therapeutic intervention.

Synthetic Strategies: Building the 4-Methyl-7-Nitroindole Core

The synthesis of 4-methyl-7-nitroindole derivatives is a critical first step in exploring their biological potential. While various methods for the synthesis of nitroindoles have been reported, a common and effective approach involves a multi-step process.[1] A generalized synthetic workflow is outlined below.

Experimental Protocol: A General Synthesis Route

This protocol provides a foundational method for the synthesis of the 4-methyl-7-nitroindole core, which can then be further functionalized.

Step 1: Nitration of 4-Methylindole

-

Dissolve 4-methylindole in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain the crude 7-nitro-4-methylindole.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: N-Alkylation or N-Arylation (Optional)

-

Dissolve the 7-nitro-4-methylindole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen.

-

Add the desired alkyl or aryl halide and stir the reaction at room temperature or with heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Step 3: Further Functionalization The core structure can be further modified at various positions to create a library of derivatives. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce diverse functionalities.

Caption: A generalized workflow for the synthesis of 4-methyl-7-nitroindole derivatives.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the urgent development of novel antimicrobial agents.[2] Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. While specific studies on 4-methyl-7-nitroindole derivatives are still emerging, the broader class of nitroindoles has shown significant potential. The antimicrobial activity of some 4,7-dihydroxyindole derivatives has been investigated, showing a correlation between lipophilicity and inhibitory effect against Gram-positive bacteria.[3]

The mechanism of action of nitro-containing compounds often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species. These highly reactive species can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. This multi-targeted mechanism is advantageous as it may be less prone to the development of resistance compared to single-target antibiotics.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Minimum Bactericidal Concentration (MBC) Determination:

-

Following MIC determination, aliquot a small volume from the wells showing no visible growth.

-

Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for determining the in vitro antimicrobial activity of test compounds.

Anticancer Activity: Targeting the Engines of Malignancy

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research.[4] Indole derivatives have a rich history in cancer chemotherapy, and recent studies on nitroindole compounds have unveiled promising new mechanisms of action. Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activities.[5]

One of the key mechanisms through which nitroindole derivatives exert their anticancer effects is by targeting and stabilizing G-quadruplex DNA structures.[5][6] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-Myc.[5] Stabilization of these G-quadruplexes by small molecules can lead to the downregulation of oncogene expression, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[5][6] Furthermore, some nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death in cancer cells.[5][6]

Experimental Protocol: In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-methyl-7-nitroindole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound at its IC50 concentration for a defined period.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: A typical in silico workflow for the discovery and optimization of bioactive compounds.

Future Perspectives and Conclusion

The exploration of 4-methyl-7-nitroindole derivatives is a field ripe with opportunity. While initial research into the broader class of nitroindoles has laid a strong foundation, dedicated studies on this specific scaffold are needed to fully unlock its therapeutic potential. Future research should focus on:

-

Synthesis of Diverse Libraries: The creation of a wide range of 4-methyl-7-nitroindole derivatives with varied substituents will be crucial for comprehensive SAR studies.

-

Elucidation of Specific Mechanisms: While general mechanisms for nitroindoles have been proposed, detailed investigations into the specific molecular targets of 4-methyl-7-nitroindole derivatives are necessary.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicology.

-

Exploration of Other Therapeutic Areas: Beyond antimicrobial and anticancer applications, the unique chemical properties of these compounds may lend themselves to the treatment of other diseases, such as neurodegenerative disorders or inflammatory conditions.

References

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1676. [Link]

-

Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 15(32), 6756-6760. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC. [Link]

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 51(14), 4076-4085. [Link]

-

STUDY OF ANTIMICROBIAL ACTIVITY OF 4– METHYL–7-OXYCOUMARIN DERIVATIVES. JETIR. [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

-

Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. PubMed. [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. [Link]

-

Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). PubMed. [Link]

-

4-Methyl-7-alkynyl coumarin derivatives as potent antimicrobials and antioxidants. Bulgarian Chemical Communications, 51(4), 513-522. [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(45), 29555-29569. [Link]

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 51(14), 4086-4095. [Link]

-

In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant and Antimicrobial Investigations. Semantic Scholar. [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(10), 1502-1509. [Link]

-

New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. MDPI. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 44(19), 3187-3194. [Link]

-

Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]

-

Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]

- Preparation method for 4-substituted-7-azaindole.

Sources

- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jetir.org [jetir.org]